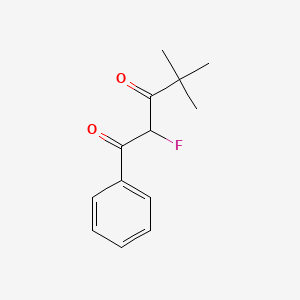
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona es un compuesto orgánico con la fórmula molecular C13H15FO2. Es un derivado de la pentano-1,3-diona, donde los átomos de hidrógeno en las posiciones 2 y 4 son reemplazados por un átomo de flúor y dos grupos metilo, respectivamente.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 4,4-dimetil-1-fenilpentano-1,3-diona y un agente fluorante.
Reacción de Fluoración: La fluoración de 4,4-dimetil-1-fenilpentano-1,3-diona se lleva a cabo utilizando un agente fluorante como Selectfluor o N-fluorobenzenosulfonimida (NFSI) en condiciones controladas.
Condiciones de reacción: La reacción se lleva a cabo típicamente en un solvente orgánico como acetonitrilo o diclorometano a temperatura ambiente o ligeramente elevada. El tiempo de reacción puede variar dependiendo de la reactividad de los materiales de partida y del agente fluorante utilizado.
Métodos de Producción Industrial
La producción industrial de 2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona puede implicar rutas sintéticas similares pero a mayor escala. El proceso puede incluir la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales como halógenos, grupos alquilo o arilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos (Cl2, Br2) o compuestos organometálicos (reactivos de Grignard).
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona implica su interacción con objetivos y vías moleculares. La presencia del átomo de flúor puede influir en la reactividad del compuesto y la afinidad de unión a enzimas o receptores específicos. El compuesto puede actuar como un inhibidor o activador de ciertas vías bioquímicas, dependiendo de su estructura y grupos funcionales.
Comparación Con Compuestos Similares
Compuestos Similares
4,4-Dimetil-1-fenilpentano-1,3-diona: Carece del átomo de flúor, lo que da como resultado diferentes propiedades químicas y reactividad.
2-Cloro-4,4-dimetil-1-fenilpentano-1,3-diona: Estructura similar pero con un átomo de cloro en lugar de flúor, lo que lleva a variaciones en la reactividad y las aplicaciones.
2-Bromo-4,4-dimetil-1-fenilpentano-1,3-diona:
Singularidad
2-Fluoro-4,4-dimetil-1-fenilpentano-1,3-diona es única debido a la presencia del átomo de flúor, que imparte propiedades químicas distintivas como una mayor electronegatividad, estabilidad y reactividad. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
650602-49-6 |
|---|---|
Fórmula molecular |
C13H15FO2 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clave InChI |
KPIJPPVFHZHWAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
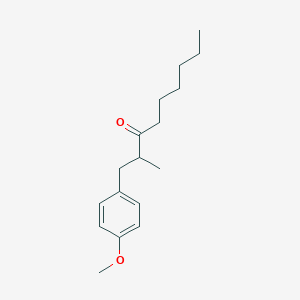
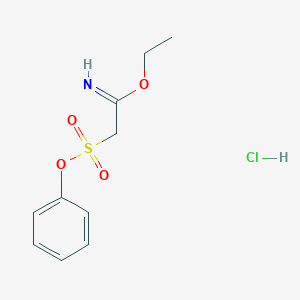
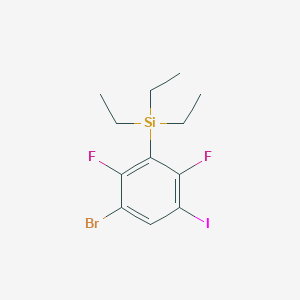
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
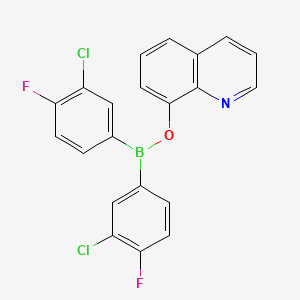
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
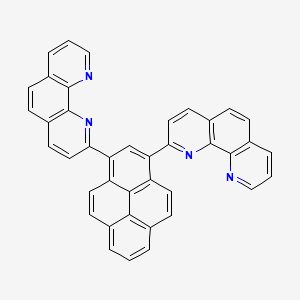
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
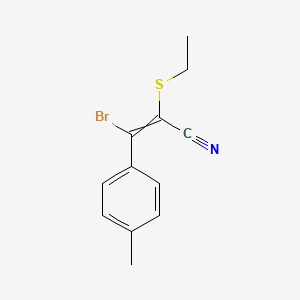
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
